molecular formula C13H10N2O4 B3066853 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione CAS No. 917978-58-6

1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B3066853
CAS No.: 917978-58-6
M. Wt: 258.23 g/mol
InChI Key: POYASVGHMJOYDC-UHFFFAOYSA-N
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Description

1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione is a compound with the molecular formula C13H10N2O4. It is a derivative of indole and pyrrolidine, two significant heterocyclic systems in natural products and drugs. Indole derivatives are known for their biological activities, while pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of indole-3-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: A precursor in the synthesis of 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione.

    N-hydroxysuccinimide: Used in the synthesis of various indole derivatives.

    Pyrrolidine-2,5-dione: A versatile scaffold in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of indole and pyrrolidine moieties, which confer distinct biological and chemical properties. This combination allows for diverse applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11-5-6-12(17)15(11)19-13(18)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYASVGHMJOYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640666
Record name 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917978-58-6
Record name 1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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